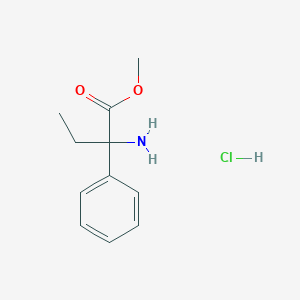

Methyl 2-amino-2-phenylbutanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9;/h4-8H,3,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTJGBWIAFOHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118737-02-3 | |

| Record name | methyl 2-amino-2-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-phenylbutanoate hydrochloride involves the esterification of 2-amino-2-phenylbutanoic acid with methanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 2-amino-2-phenylbutanoate hydrochloride is utilized as a building block for synthesizing other compounds. It participates in various chemical reactions including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the ester group to an alcohol.

- Substitution : The amino group can engage in substitution reactions with electrophiles.

Biology

The compound is employed in biological research, particularly in studying enzyme kinetics and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and cellular signaling.

Medicine

This compound is investigated for its potential therapeutic effects:

- Neuroprotective Effects : Studies indicate that it protects neurons from oxidative stress, enhancing survival rates of dopaminergic neurons under stress conditions.

- Anticonvulsant Properties : In vivo studies show that this compound significantly reduces mortality rates in models of chemically-induced seizures. The following table summarizes its protective effects against seizures:

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| Phenibut | 60 | 40 |

| Methyl 2-amino-2-phenylbutanoate | 100 | 100 |

| VPA | 80 | 60 |

This data suggests superior protection against seizure-induced mortality compared to other compounds like valproic acid (VPA).

Neuroprotective Study

A study involving C57BL/6 mice treated with this compound demonstrated a significant increase in DJ-1 protein levels, which are associated with neuroprotection against dopaminergic cell death. This underscores the compound's potential in neurodegenerative disease research .

Anticonvulsant Efficacy

In controlled experiments with varying concentrations of the compound administered prior to seizure induction, results indicated a marked decrease in seizure frequency and severity. This highlights its potential as an anticonvulsant agent.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Below is a comparative analysis of methyl 2-amino-2-phenylbutanoate hydrochloride with analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP | Polar Surface Area (Ų) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | - | $ \text{C}{11}\text{H}{16}\text{ClNO}_2 $ | 237.70 | 1.89 | 52.32 | Phenyl at C2, amino, methyl ester |

| Methyl 2-amino-3-methylbutanoate hydrochloride | 5619-05-6 | $ \text{C}6\text{H}{14}\text{ClNO}_2 $ | 167.63 | 0.80* | 52.32 | Methyl at C3, simpler aliphatic chain |

| Ethyl 2-amino-2-ethylbutanoate hydrochloride | 1135219-29-2 | $ \text{C}8\text{H}{18}\text{ClNO}_2 $ | 195.69 | ~1.5† | 52.32 | Ethyl ester, ethyl substituent at C2 |

| Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | $ \text{C}5\text{H}{12}\text{ClNO}_2 $ | 153.61 | -0.34‡ | 52.32 | No phenyl; linear aliphatic structure |

| Methyl 2-amino-2-methylbutanoate hydrochloride | 156032-14-3 | $ \text{C}6\text{H}{14}\text{ClNO}_2 $ | 167.63 | ~0.5 | 52.32 | Methyl at C2, lacks phenyl group |

*Estimated based on structural similarity to valine derivatives.

†Predicted from ethyl group hydrophobicity.

‡Derived from experimental LogD data in .

Key Observations:

- Aromatic vs. Aliphatic Substitution: The phenyl group in this compound enhances lipophilicity (LogP = 1.89) compared to aliphatic analogs like methyl 2-aminobutanoate hydrochloride (LogD ~ -0.34) .

- Chirality: this compound and its analogs (e.g., (R)- and (S)-enantiomers in ) exhibit stereospecific reactivity in asymmetric synthesis .

This compound:

Amine Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups and HCl-mediated deprotection .

Catalytic Hydrogenation: For reductive amination steps, as seen in ethyl 2-amino-2-ethylbutanoate synthesis .

Biological Activity

Methyl 2-amino-2-phenylbutanoate hydrochloride is a compound of significant interest in both medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHClNO. The compound features an amino group, an ester functional group, and a phenyl ring, which contribute to its biological properties and reactivity in various chemical environments .

The mechanism of action of this compound involves its interaction with specific proteins and enzymes in biological systems. It acts as a ligand, modulating the activity of enzymes involved in metabolic pathways. The compound has been shown to influence signal transduction pathways, which are critical for cellular communication and function.

Neuroprotective Effects

Research demonstrates that this compound exhibits neuroprotective properties. In animal models, it has been observed to protect neurons from oxidative stress and neurotoxic agents. For instance, studies indicate that treatment with this compound can significantly enhance the survival rate of dopaminergic neurons under stress conditions .

Anticonvulsant Properties

In vivo studies have indicated that this compound possesses anticonvulsant effects. In models of chemically-induced seizures, the compound has been shown to reduce mortality rates significantly compared to control groups . The following table summarizes its protective effects against seizures:

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| Phenibut | 60 | 40 |

| Methyl 2-amino-2-phenylbutanoate | 100 | 100 |

| VPA | 80 | 60 |

This data suggests that this compound may offer superior protection against seizure-induced mortality compared to other compounds like valproic acid (VPA) .

Case Studies

- Neuroprotective Study : A study conducted on C57BL/6 mice treated with this compound demonstrated a significant increase in DJ-1 protein levels in the brain, which is associated with neuroprotection against dopaminergic cell death .

- Anticonvulsant Efficacy : In a controlled experiment involving various concentrations of the compound administered to mice prior to seizure induction, results showed a marked decrease in seizure frequency and severity, highlighting its potential as an anticonvulsant agent .

Applications in Medicine

This compound is being investigated for various therapeutic applications:

Q & A

Q. What methodologies resolve low reproducibility in synthetic protocols?

- Answer :

- Reagent Traceability : Use batch-certified starting materials (e.g., >97% purity) to minimize variability .

- Reaction Monitoring : In-line FTIR or LC-MS tracks intermediate formation and identifies side reactions .

- Open-Science Platforms : Share protocols via platforms like Zenodo for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.